Ethyl 4-Ethoxy-3-nitrobenzoate
Overview
Description
Ethyl 4-Ethoxy-3-nitrobenzoate is an organic compound with the molecular formula C11H13NO5 It is a derivative of benzoic acid, featuring an ethoxy group at the fourth position and a nitro group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Ethoxy-3-nitrobenzoate typically involves a multi-step process starting from benzoic acid derivatives. One common method includes the nitration of ethyl 4-ethoxybenzoate to introduce the nitro group at the meta position. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method ensures consistent product quality and higher yields. The process involves the use of a palladium on carbon (Pd/C) catalyst in a high-pressure reactor .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with Pd/C catalyst, or tin and hydrochloric acid.
Substitution: Concentrated nitric acid and sulfuric acid for nitration.
Major Products Formed:
Reduction: Ethyl 4-ethoxy-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Ethyl 4-Ethoxy-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-Ethoxy-3-nitrobenzoate primarily involves its reactivity due to the presence of the nitro group. The nitro group is highly electron-withdrawing, making the benzene ring less reactive towards electrophilic substitution but more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce specific functional groups at desired positions on the benzene ring .
Comparison with Similar Compounds
- Ethyl 4-nitrobenzoate
- Ethyl 3-nitrobenzoate
- Ethyl 2-nitrobenzoate
Comparison: Ethyl 4-Ethoxy-3-nitrobenzoate is unique due to the presence of both an ethoxy and a nitro group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, compared to its analogs like Ethyl 4-nitrobenzoate or Ethyl 3-nitrobenzoate .
Biological Activity
Ethyl 4-Ethoxy-3-nitrobenzoate (C₁₁H₁₃N₁O₅) is an organic compound characterized by the presence of an ethoxy group and a nitro group on a benzoate structure. Its unique chemical properties have garnered interest in various fields, particularly in pharmaceuticals and organic synthesis. This article delves into the biological activity of this compound, exploring its synthesis, interactions, and potential applications supported by diverse research findings.
This compound is synthesized through several methods, including nucleophilic substitution reactions and esterification processes. The presence of both an ester and a nitro group enhances its reactivity, making it suitable for various synthetic applications. The compound has a molar mass of approximately 239.23 g/mol, with notable spectral characteristics including UV absorbance at λmax = 263 nm.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. A novel ligand derived from this compound was synthesized through cyclization with sodium dithiocarbamate, leading to complexes with metal ions such as Ni(II), Zn(II), Pd(II), and Pt(IV). These complexes demonstrated promising antimicrobial effects, suggesting that this compound and its derivatives could serve as potential antimicrobial agents .
Inhibition Studies
Inhibition studies involving the compound have shown its potential in targeting specific kinases. For example, analogues containing an ethoxy group were tested for their potency against Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4). While the ethoxy substitution led to a small reduction in potency against ALK F1174L, it maintained selectivity against BRD4, indicating a balance between structural modifications and biological activity .
Case Study 1: Antimicrobial Activity
A study focused on the synthesis of a new ligand from this compound revealed its antimicrobial properties. The ligand was characterized using various spectroscopic techniques, confirming its structure. The resulting metal complexes exhibited significant antimicrobial activity against several bacterial strains, showcasing the potential of this compound as a lead compound for developing new antimicrobial agents .
Case Study 2: Kinase Inhibition
Another investigation assessed the biological activity of this compound derivatives in inhibiting key oncogenic kinases. The results demonstrated that modifications to the ethoxy group could influence the compound's efficacy against ALK and PLK-1 kinases. This highlights the importance of structural variations in enhancing or diminishing biological activity, paving the way for targeted drug design .
Comparative Analysis
The following table summarizes key compounds related to this compound and their distinctive features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 4-Methyl-3-nitrobenzoate | C₁₀H₁₁N₁O₄ | Methyl group instead of ethoxy |
Ethyl 3-Ethoxy-4-nitrobenzoate | C₁₁H₁₃N₁O₄ | Different positioning of ethoxy |
Ethyl 4-Amino-3-nitrobenzoate | C₁₁H₁₂N₂O₄ | Amino group instead of ethoxy |
Properties
IUPAC Name |
ethyl 4-ethoxy-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-16-10-6-5-8(11(13)17-4-2)7-9(10)12(14)15/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGXEABLPOGFPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586246 | |
Record name | Ethyl 4-ethoxy-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937625-32-6 | |
Record name | Ethyl 4-ethoxy-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-ethoxy-3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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